![molecular formula C6H9NO3 B15057607 (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a heterocyclic compound featuring a fused ring system composed of a pyrrole and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for constructing pyrrole rings, which can then be further modified to introduce the oxazole ring . This method typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes .
作用机制
The mechanism by which (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A compound with a similar fused ring system, known for its potent inhibitory activity against fibroblast growth factor receptors.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the construction of diverse heterocyclic scaffolds.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, including kinase selectivity and cellular potency.
Uniqueness
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
(7aS)-6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4-5,8H,1-3H2/t4-,5?/m0/s1 |
InChI 键 |
LQRQOJXSEODKJV-ROLXFIACSA-N |
手性 SMILES |
C1[C@H]2COC(=O)N2CC1O |
规范 SMILES |
C1C(CN2C1COC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


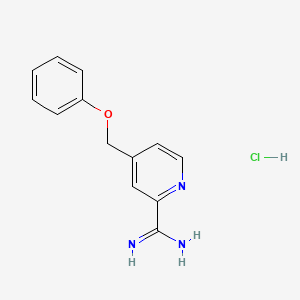
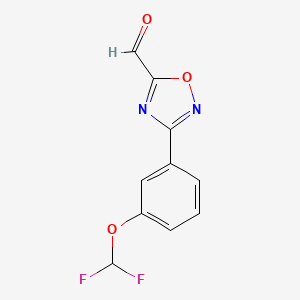
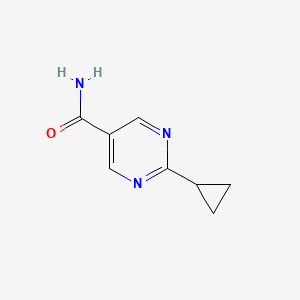
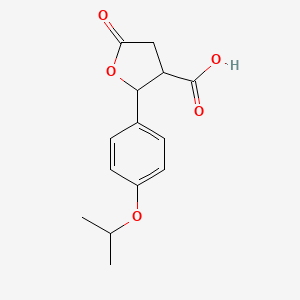

![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
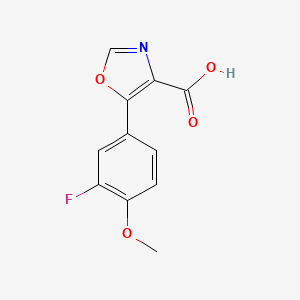
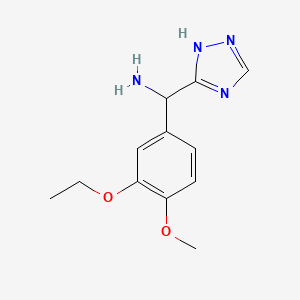
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
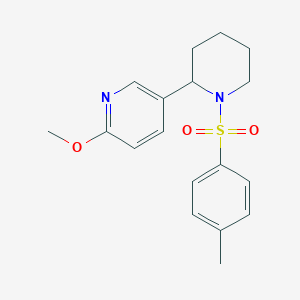
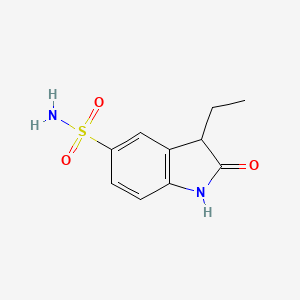
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
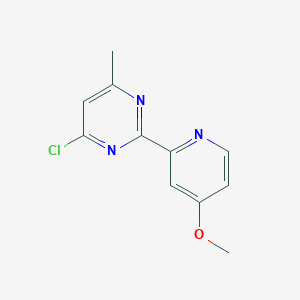
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
